![molecular formula C20H24N2 B189188 2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole CAS No. 165894-00-8](/img/structure/B189188.png)
2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole
Overview
Description
2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole is a chemical compound with the molecular formula C20H24N2 . It has an average mass of 292.418 Da and a monoisotopic mass of 292.193939 Da . This compound is not intended for human or veterinary use but is used for research purposes.
Synthesis Analysis
The synthesis of pyrrole derivatives, which includes 2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole, involves various methods. One common method is the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Molecular Structure Analysis
The molecular structure of 2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole is based on the heterocyclic dilactam 2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione . The structure includes a pyrrole ring, which is a five-membered aromatic heterocycle, and a pyrazine ring .Chemical Reactions Analysis
Pyrrole derivatives, including 2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole, can undergo various chemical reactions. For instance, they can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Scientific Research Applications
High Performance Pigments
The derivatives of 2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole, specifically 2,5-dihydropyrrolo [3,4-c]pyrrole-1,4-dione derivatives (DPP), are known for their chemical stability and fluorescence. These properties make them valuable as high-performance pigments in various applications. The ability to create soluble derivatives of DPPs allows for their use in optic sensors and helps overcome aggregation issues in solid matrices .
Optic Sensors
Soluble derivatives of DPPs are advantageous in designing optic sensors. These sensors can be used for new applications or to enhance existing technologies, particularly where high stability and fluorescence are beneficial .
Mechanofluorochromic Materials
Derivatives related to 2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole have been utilized to create materials with mechanofluorochromic (MFC) behavior. This means that the material changes color in response to mechanical stimuli, which is a valuable property for developing smart materials and sensors .
properties
IUPAC Name |
2,5-dibenzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2/c1-3-7-17(8-4-1)11-21-13-19-15-22(16-20(19)14-21)12-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWRNULNYFSFHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1CC3=CC=CC=C3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610829 | |
Record name | 2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole | |
CAS RN |
165894-00-8 | |
Record name | 2,5-Dibenzyloctahydropyrrolo[3,4-c]pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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